molecular formula C11H11F3N2O B14060099 2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine

2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine

Cat. No.: B14060099
M. Wt: 244.21 g/mol
InChI Key: UBSPYYUNDBGAHJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine is a chemical compound with the molecular formula C11H11F3N2O It is characterized by the presence of a trifluoromethyl group, a methoxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but generally include the use of methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in its activity, influencing its binding affinity and reactivity. The indole moiety is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine is unique due to its specific combination of functional groups and the indole moiety

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(7-methoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H11F3N2O/c1-17-8-4-2-3-6-7(5-16-9(6)8)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3

InChI Key

UBSPYYUNDBGAHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(C(F)(F)F)N

Origin of Product

United States

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